molecular formula C24H22FN3O4S2 B2687512 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260936-68-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2687512
CAS RN: 1260936-68-2
M. Wt: 499.58
InChI Key: FEWKPOCDQNWVMB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22FN3O4S2 and its molecular weight is 499.58. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

One study explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to the synthesis of erythrinanes. This process involves the treatment of an acetamide precursor, resembling the compound , with Mn(OAc)3 in the presence of Cu(OAc)2 to yield tetrahydroindol-2-one, which further cyclizes to produce erythrinane derivatives. This method has been applied to the formal synthesis of naturally occurring Erythrina alkaloids, showcasing its utility in synthesizing complex natural products (Shiho Chikaoka et al., 2003).

Pharmacological Research

Another domain where this compound finds application is in the development of selective radioligands for imaging translocator proteins (18 kDa) with positron emission tomography (PET). A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related compounds, have been reported as selective ligands. One such compound, designed with a fluorine atom in its structure, has been synthesized and labeled with fluorine-18 for in vivo imaging, highlighting its potential in pharmacological research and diagnostic imaging (F. Dollé et al., 2008).

Material Science

Research in material science includes the synthesis and characterization of organic crystals with nonlinear optical properties. Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, an analogue of the compound , has been studied for its structure and nonlinear optical analysis, indicating potential applications in optoelectronics and photonics (A. Dhandapani et al., 2017).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S2/c1-31-19-8-7-15(13-20(19)32-2)9-11-26-21(29)14-34-24-27-17-10-12-33-22(17)23(30)28(24)18-6-4-3-5-16(18)25/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWKPOCDQNWVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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